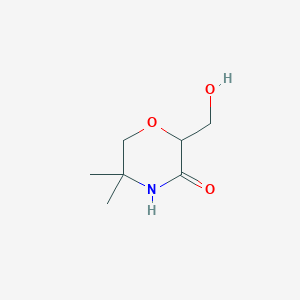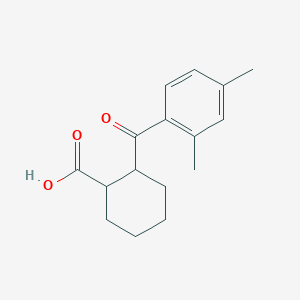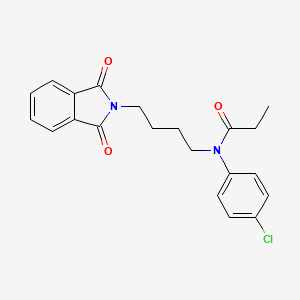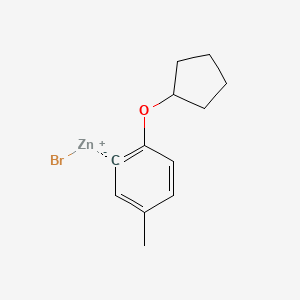
2-Cyclopentyloxy-5-methylphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE typically involves the reaction of 2-CYCLOPENTYLOXY-5-METHYLPHENYL bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-CYCLOPENTYLOXY-5-METHYLPHENYL bromide+Zn→2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred for several hours to ensure complete conversion, followed by purification steps to isolate the desired organozinc compound.
化学反应分析
Types of Reactions
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is carried out under an inert atmosphere. The typical reagents include halides or pseudohalides as coupling partners.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
科学研究应用
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
(2-ethoxy-5-methylphenyl)zinc bromide: Similar in structure but with an ethoxy group instead of a cyclopentyloxy group.
(2-methoxy-5-methylphenyl)zinc bromide: Contains a methoxy group instead of a cyclopentyloxy group.
Uniqueness
2-CYCLOPENTYLOXY-5-METHYLPHENYLZINC BROMIDE is unique due to its specific substituents, which can influence its reactivity and selectivity in organic synthesis. The cyclopentyloxy group provides steric and electronic effects that can be advantageous in certain reactions compared to its analogs.
This compound’s versatility and reactivity make it a valuable tool in the arsenal of synthetic chemists, enabling the efficient construction of complex molecules for various applications.
属性
分子式 |
C12H15BrOZn |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-cyclopentyloxy-4-methylbenzene-6-ide |
InChI |
InChI=1S/C12H15O.BrH.Zn/c1-10-6-8-12(9-7-10)13-11-4-2-3-5-11;;/h6-8,11H,2-5H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
XYEHQYJEUZJZKR-UHFFFAOYSA-M |
规范 SMILES |
CC1=C[C-]=C(C=C1)OC2CCCC2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


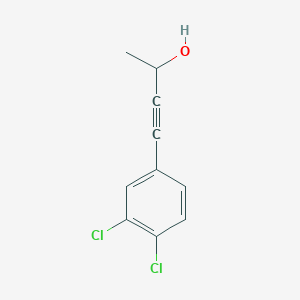
![4,6-Dichloro-2-(methylthio)-5-{[({[4-(trifluoromethoxy)anilino]carbonyl}oxy)imino]methyl}pyrimidine](/img/structure/B14870094.png)
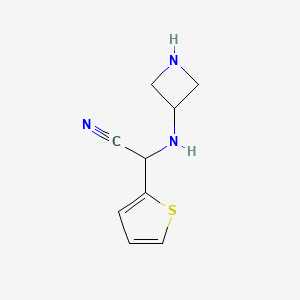
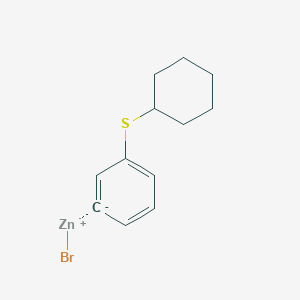
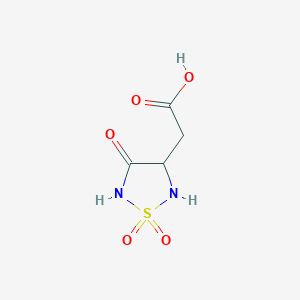
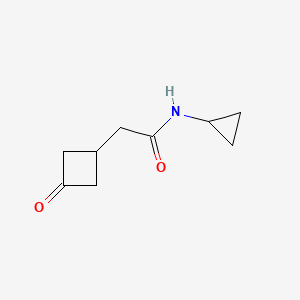

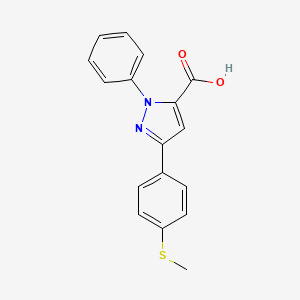
![9-Methyl-1,9-diazaspiro[5.5]undecan-4-ol](/img/structure/B14870142.png)

